molecular formula C40H38N12Na6O22S6 B1583129 Fluorescent Brightener 264 CAS No. 68971-49-3

Fluorescent Brightener 264

Cat. No. B1583129
CAS RN: 68971-49-3
M. Wt: 1369.1 g/mol
InChI Key: ZECOZQHKQDLCBT-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent Brightener 264 (FB264) is a fluorescent whitening agent (FWA) used in many industrial and consumer products to make them appear brighter and whiter. It is a widely used additive in the textile and paper industries, as well as in the cosmetic and food industries. FB264 is a derivative of the dioxazine group of compounds and is used to increase the whiteness of fabrics, paper, and other materials. It is also used in the production of detergents, shampoos, and other cleaning products. FB264 is also used in the manufacture of fluorescent lamps and in the production of fluorescent inks.

Scientific Research Applications

Fluorescent Brightener 264 has been widely studied in the scientific community. It has been used in research related to the properties of fluorescent whitening agents, the development of fluorescent dyes, and the synthesis of fluorescent pigments. It has also been studied for its potential applications in the production of fluorescent inks and as an additive in detergents and shampoos.

Mechanism Of Action

Fluorescent Brightener 264 works by absorbing ultraviolet light and emitting visible light. This process is known as fluorescence. The emitted light is what gives the material a brighter and whiter appearance.

Biochemical And Physiological Effects

Fluorescent Brightener 264 is considered to be a safe and non-toxic compound. It has been tested for its effects on humans, animals, and the environment, and no adverse effects have been found. It has also been tested for its potential to cause skin irritation, and again no adverse effects have been found.

Advantages And Limitations For Lab Experiments

The main advantage of using Fluorescent Brightener 264 in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of using Fluorescent Brightener 264 is that it is not as effective as other fluorescent whitening agents in terms of brightness and whiteness.

Future Directions

Future research on Fluorescent Brightener 264 could focus on its potential applications in the production of fluorescent inks. It could also be studied for its potential to increase the whiteness of fabrics and paper. Other potential applications include its use in the production of detergents and shampoos, and its potential to be used as a fluorescent marker in biological research. Additionally, further research could be done to explore the potential of Fluorescent Brightener 264 as a photostabilizer in cosmetic products.

properties

IUPAC Name

hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O22S6.6Na/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68;;;;;;/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECOZQHKQDLCBT-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N12Na6O22S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890020
Record name Fluorescent brightener 264
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, sodium salt (1:6)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Fluorescent Brightener 264

CAS RN

68971-49-3
Record name 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, sodium salt (1:6)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluorescent brightener 264
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexasodium 2,2'-[vinylenebis[(3-sulphonato-4,1-phenylene)imino[6-[bis(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis(benzene-1,4-disulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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